4-Chloro-2-nitro-1-phenoxybenzene
Overview
Description
4-Chloro-2-nitro-1-phenoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClNO3 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis : The ability to synthesize complex organic compounds is another key application. For instance, the synthesis of novel compounds like 2- (2-chloro-4-nitrobenzeneazo)-6-isopropylpnenol showcases its use in creating new chemical entities with unique properties (Zhang Li, 2000).
Detection and Sensing : The compound has been used in enhancing the sensitivity of detecting other chemicals. One study demonstrated its application in increasing the sensitivity of 4-chlorophenol detection using a carbon nanotube-modified glassy carbon electrode (Chatuporn Phanthong & M. Somasundrum, 2008).
Environmental Remediation : The compound is significant in environmental science, particularly in bioremediation. For example, Pseudomonas acidovorans XII was found to effectively degrade 1-chloro-4-nitrobenzene, a related compound, under anaerobic conditions (M. Shah, 2014).
Photocatalytic Degradation : Research has also focused on the photocatalytic degradation of similar compounds, like 4-chloronitrobenzene, in various gas atmospheres, which is crucial for understanding its environmental impact and degradation pathways (Miaomiao Ye et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitro-1-phenoxybenzene is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It is known that the compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry .
Pharmacokinetics
The compound’s molecular weight is 24965 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a sealed, cool place . Its physical state is an oily liquid at temperatures above room temperature .
Properties
IUPAC Name |
4-chloro-2-nitro-1-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESLZHZRVDKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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